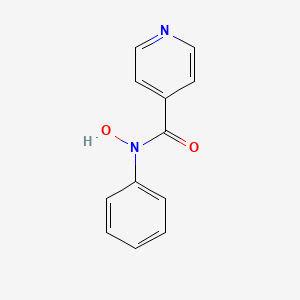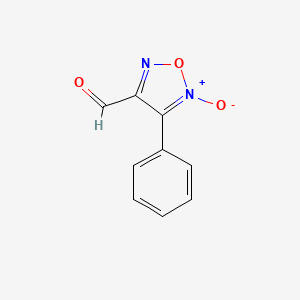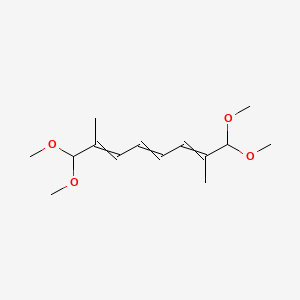![molecular formula C15H23N3O B14278446 5-[2-(Dipropylamino)ethyl]-1,3-dihydrobenzimidazol-2-one CAS No. 138531-41-6](/img/structure/B14278446.png)
5-[2-(Dipropylamino)ethyl]-1,3-dihydrobenzimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(Dipropylamino)ethyl]-1,3-dihydrobenzimidazol-2-one is a chemical compound with a molecular formula of C16H24N2O. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is structurally related to other compounds in the benzimidazole family and has unique properties that make it valuable for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Dipropylamino)ethyl]-1,3-dihydrobenzimidazol-2-one typically involves the reduction of a 2-nitrophenyl acetic acid precursor followed by spontaneous cyclization. This process can be carried out using catalytic hydrogenation or transfer hydrogenation in water . The reaction conditions often require the use of specific reagents such as sodium borohydride and borane for selective reduction steps .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization from isopropanol and hydrochloric acid to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5-[2-(Dipropylamino)ethyl]-1,3-dihydrobenzimidazol-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions
Common reagents used in these reactions include formaldehyde for forced degradation studies, as well as other oxidizing and reducing agents . The reaction conditions may vary depending on the desired outcome, such as temperature, pH, and solvent choice.
Major Products Formed
The major products formed from these reactions can include dimeric degradants, such as 1,3’-Dimer and 3,3’-Dimer, which are formed by the reaction of the compound with residual formaldehyde .
Scientific Research Applications
5-[2-(Dipropylamino)ethyl]-1,3-dihydrobenzimidazol-2-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various derivatives and analogs for studying their chemical properties and reactivity.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5-[2-(Dipropylamino)ethyl]-1,3-dihydrobenzimidazol-2-one involves its interaction with specific molecular targets and pathways. For example, it acts as a dopamine agonist, stimulating dopamine receptors within the brain’s caudate-putamen region . This interaction is crucial for its potential therapeutic effects in treating neurological disorders.
Comparison with Similar Compounds
Similar Compounds
Dipropyl-4-hydroxytryptamine: This compound is a 4-hydroxyl analog of dipropyltryptamine and has similar pharmacological properties.
Uniqueness
5-[2-(Dipropylamino)ethyl]-1,3-dihydrobenzimidazol-2-one is unique due to its specific structure and the range of applications it offers in various scientific fields. Its ability to interact with dopamine receptors and its potential therapeutic effects make it a valuable compound for research and development.
Properties
CAS No. |
138531-41-6 |
|---|---|
Molecular Formula |
C15H23N3O |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
5-[2-(dipropylamino)ethyl]-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C15H23N3O/c1-3-8-18(9-4-2)10-7-12-5-6-13-14(11-12)17-15(19)16-13/h5-6,11H,3-4,7-10H2,1-2H3,(H2,16,17,19) |
InChI Key |
VDIFKCQFOAEDHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CCC1=CC2=C(C=C1)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(Pyridin-2-yl)acetyl]pyridin-1-ium iodide](/img/structure/B14278380.png)

![3,4-Dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B14278399.png)
![9-Benzyl-4-chloro-9H-pyrimido[4,5-B]indole](/img/structure/B14278403.png)
![5-Methyl-4-[(trimethoxysilyl)methyl]oxolan-2-one](/img/structure/B14278409.png)




![2-{[4-(4-Butoxybenzene-1-sulfonyl)phenoxy]methyl}oxirane](/img/structure/B14278438.png)


